molecular formula C26H44N2O10S B3424706 Albuterol sulfate CAS No. 36519-31-0

Albuterol sulfate

Cat. No. B3424706
CAS RN: 36519-31-0
M. Wt: 576.7 g/mol
InChI Key: BNPSSFBOAGDEEL-UHFFFAOYSA-N
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Description

Albuterol sulfate, also known as salbutamol, is a bronchodilator used to treat or prevent bronchospasm in patients with asthma, bronchitis, emphysema, and other lung diseases . It belongs to the family of medicines known as adrenergic bronchodilators . It is also used to prevent bronchospasm caused by exercise .


Molecular Structure Analysis

This compound is a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer . Its chemical formula is C26H44N2O10S, and it has an average molecular weight of 576.7 .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .

Mechanism of Action

Albuterol sulfate works by relaxing bronchial smooth muscle through its action on beta2-adrenergic receptors, with little effect on heart rate . It increases the flow of air through the bronchial tubes, relieving symptoms such as cough, wheezing, shortness of breath, and troubled breathing .

Safety and Hazards

Albuterol sulfate can cause side effects such as fine muscle tremors, muscle cramps, nausea/vomiting, headache, dizziness, nervousness, heartburn, rapid pulse, palpitations, and increased blood pressure . It’s important to use this medicine only as directed by a doctor .

Future Directions

Albuterol sulfate continues to be a critical medication for the treatment of respiratory conditions. Future research may focus on improving the formulation and delivery methods, reducing side effects, and understanding the long-term effects of its use .

properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPSSFBOAGDEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881180
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51022-70-9
Record name Albuterol sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBUTEROL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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